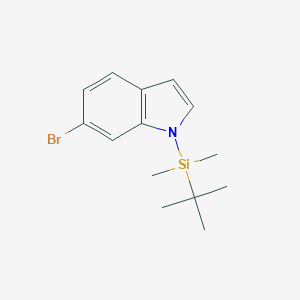

6-Bromo-1-(tert-butyldimethylsilyl)indole

Overview

Description

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is a chemical compound with the molecular formula C14H20BrNSi . It is used for research purposes.

Synthesis Analysis

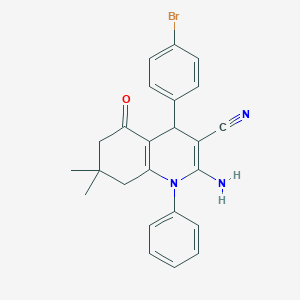

The synthesis of “6-Bromo-1-(tert-butyldimethylsilyl)indole” involves several steps. The process starts with indole and tetrahydrofuran, which are combined and cooled to -78°C. Butyllithium is then added, and the mixture is warmed to -10°C and stirred for 15 minutes. After cooling to -50°C, a solution of tert-butyldimethylsilyl chloride in tetrahydrofuran is added. The temperature is raised to 0°C and after 3 hours, the reaction mixture is cooled to -78°C. Freshly crystallized N-bromosuccinimide is added and the resulting mixture is stirred in the dark at -78°C for 2 hours and allowed to warm to room temperature .Molecular Structure Analysis

The molecular structure of “6-Bromo-1-(tert-butyldimethylsilyl)indole” is represented by the formula C14H20BrNSi . The molecule consists of a bromine atom (Br), a nitrogen atom (N), a silicon atom (Si), and a tert-butyldimethylsilyl group attached to an indole ring .Chemical Reactions Analysis

“6-Bromo-1-(tert-butyldimethylsilyl)indole” can undergo several chemical reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers of primary, secondary, and tertiary alcohols and phenolic TBDMS ethers can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .Physical And Chemical Properties Analysis

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is a solid at room temperature . It has a molecular weight of 310.31 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Regioselective Synthesis : It serves as an intermediate in the regioselective synthesis of 3-substituted indoles, particularly 3-ethylindole, suggesting its role in the formation of complex organic compounds (Amat et al., 2003).

Annulated γ-Carbolines Synthesis : In the synthesis of annulated γ-carbolines, it plays a role in palladium-catalyzed intramolecular iminoannulation, indicating its utility in creating fused heterocyclic structures (Zhang & Larock, 2003).

Bromination Reactions : It is involved in bromination reactions of indoles, particularly in the formation of bromo-tert-butylindole derivatives, illustrating its reactivity with halogenating agents (Hino et al., 1977).

Selective Lithiation : This compound plays a role in selective lithiation reactions, leading to the synthesis of various disubstituted indoles, showcasing its versatility in organometallic chemistry (Liu & Gribble, 2002).

Silatropie Reactions : It undergoes 1,2-silatropie, converting to 2-(tert-butyldimethylsilyl)indole, which highlights its potential in synthesizing silyl-substituted indoles (Frenzel et al., 1994).

Isocyanide Insertion in Cyclization : It is utilized in Pd-catalyzed intramolecular cyclization via tert-butyl isocyanide insertion, demonstrating its application in complex bond construction (Tang et al., 2014).

Safety and Hazards

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1-(tert-butyldimethylsilyl)indole are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Biochemical Pathways

Indole and its derivatives are known to be involved in a wide range of biochemical processes, including the regulation of bacterial physiology and interspecies communication .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .

properties

IUPAC Name |

(6-bromoindol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLGCNHZTPJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441210 | |

| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184637-11-4 | |

| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)